molecular formula C15H14N4 B5454787 5-benzyl-1-(4-methylphenyl)-1H-tetrazole

5-benzyl-1-(4-methylphenyl)-1H-tetrazole

Cat. No.: B5454787
M. Wt: 250.30 g/mol
InChI Key: DFILCLYCVXVSDO-UHFFFAOYSA-N
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Description

5-benzyl-1-(4-methylphenyl)-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(4-methylphenyl)-1H-tetrazole typically involves the reaction of benzyl azide with 4-methylphenyl isocyanide under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(4-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives.

Scientific Research Applications

5-benzyl-1-(4-methylphenyl)-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(4-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetrazole: Similar structure but lacks the benzyl and 4-methylphenyl groups.

    5-methyl-1-phenyl-1H-tetrazole: Contains a methyl group instead of a benzyl group.

    5-benzyl-1-phenyl-1H-tetrazole: Similar but lacks the 4-methylphenyl group.

Uniqueness

5-benzyl-1-(4-methylphenyl)-1H-tetrazole is unique due to the presence of both benzyl and 4-methylphenyl groups, which contribute to its distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5-benzyl-1-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-12-7-9-14(10-8-12)19-15(16-17-18-19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILCLYCVXVSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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